molecular formula C10H12N4O3 B2714155 Methyl 2-(2-ethyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate CAS No. 908498-20-4

Methyl 2-(2-ethyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate

Cat. No.: B2714155
CAS No.: 908498-20-4
M. Wt: 236.231
InChI Key: CNIHLMYADMMBJW-UHFFFAOYSA-N
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Description

Methyl 2-(2-ethyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-ethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-7-one with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-ethyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .

Mechanism of Action

The mechanism of action of methyl (2-ethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .

Properties

IUPAC Name

methyl 2-(2-ethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-3-7-12-10-11-6(5-9(16)17-2)4-8(15)14(10)13-7/h4H,3,5H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIHLMYADMMBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=NC(=CC(=O)N2N1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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